molecular formula C8H9IN4 B11836818 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer: B11836818
Molekulargewicht: 288.09 g/mol
InChI-Schlüssel: LHGYVQCEDVAAKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 7th positions of the pyrrolo[2,3-d]pyrimidine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the iodination of a precursor pyrrolopyrimidine compound. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrrolopyrimidines, oxo derivatives, and reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the function of specific proteins or nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Wirkmechanismus

The mechanism of action of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolopyrimidine ring system play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the iodine atom and the two methyl groups at specific positions in 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine imparts unique chemical and biological properties to the compound. These structural features enhance its binding affinity to specific molecular targets and its stability under various conditions, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H9IN4

Molekulargewicht

288.09 g/mol

IUPAC-Name

5-iodo-2,7-dimethylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H9IN4/c1-4-11-7(10)6-5(9)3-13(2)8(6)12-4/h3H,1-2H3,(H2,10,11,12)

InChI-Schlüssel

LHGYVQCEDVAAKG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C2C(=CN(C2=N1)C)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.